molecular formula C11H9ClO2 B1598990 [5-(2-Chlorophenyl)furan-2-yl]methanol CAS No. 40313-66-4

[5-(2-Chlorophenyl)furan-2-yl]methanol

Cat. No.: B1598990
CAS No.: 40313-66-4
M. Wt: 208.64 g/mol
InChI Key: MLOIDTAKKFVGGW-UHFFFAOYSA-N
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Description

[5-(2-Chlorophenyl)furan-2-yl]methanol: is a chemical compound characterized by a furan ring substituted with a 2-chlorophenyl group and a methanol group at the 2-position of the furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(2-Chlorophenyl)furan-2-yl]methanol typically involves the following steps:

  • Furan Synthesis: : The furan ring can be synthesized through the cyclization of 1,4-diketones or by the dehydration of furfural.

  • Methanol Introduction: : The methanol group can be introduced via nucleophilic substitution reactions, where methanol acts as the nucleophile.

Industrial Production Methods

In an industrial setting, the production of This compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[5-(2-Chlorophenyl)furan-2-yl]methanol: can undergo various chemical reactions, including:

  • Oxidation: : Oxidation reactions can convert the methanol group to a carboxylic acid.

  • Reduction: : Reduction reactions can reduce the furan ring or the chlorophenyl group.

  • Substitution: : Substitution reactions can replace the chlorophenyl group with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

  • Substitution: : Electrophilic substitution reactions often use Lewis acids like aluminum chloride (AlCl₃).

Major Products Formed

  • Oxidation: : Formation of This compound carboxylic acid .

  • Reduction: : Formation of This compound reduced derivatives .

  • Substitution: : Formation of [5-(substituted phenyl)furan-2-yl]methanol derivatives.

Scientific Research Applications

[5-(2-Chlorophenyl)furan-2-yl]methanol: has various applications in scientific research:

  • Chemistry: : Used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: : Studied for its potential biological activities, such as antimicrobial and antioxidant properties.

  • Medicine: : Investigated for its potential therapeutic effects in treating various diseases.

  • Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which [5-(2-Chlorophenyl)furan-2-yl]methanol exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

[5-(2-Chlorophenyl)furan-2-yl]methanol: can be compared with other similar compounds, such as [5-(2-Methoxyphenyl)furan-2-yl]methanol and [5-(2-Nitrophenyl)furan-2-yl]methanol . These compounds differ in their substituents, which can lead to variations in their chemical properties and biological activities.

List of Similar Compounds

  • [5-(2-Methoxyphenyl)furan-2-yl]methanol

  • [5-(2-Nitrophenyl)furan-2-yl]methanol

  • [5-(2-Bromophenyl)furan-2-yl]methanol

  • [5-(2-Fluorophenyl)furan-2-yl]methanol

This compound , its preparation, reactions, applications, and comparison with similar compounds

Properties

IUPAC Name

[5-(2-chlorophenyl)furan-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClO2/c12-10-4-2-1-3-9(10)11-6-5-8(7-13)14-11/h1-6,13H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLOIDTAKKFVGGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90406557
Record name [5-(2-chlorophenyl)furan-2-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90406557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40313-66-4
Record name [5-(2-chlorophenyl)furan-2-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90406557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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